molecular formula C13H27N B14529284 N-Butyl-N,2-dimethylhept-1-en-3-amine CAS No. 62721-72-6

N-Butyl-N,2-dimethylhept-1-en-3-amine

Cat. No.: B14529284
CAS No.: 62721-72-6
M. Wt: 197.36 g/mol
InChI Key: UBGNGNNMBVAYKM-UHFFFAOYSA-N
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Description

N-Butyl-N,2-dimethylhept-1-en-3-amine is a tertiary amine characterized by a branched aliphatic chain and an unsaturated enamine moiety (C=C bond at position 1). The compound’s structure includes a butyl group attached to the nitrogen atom, along with two methyl substituents at the nitrogen and C2 positions.

Properties

CAS No.

62721-72-6

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-butyl-N,2-dimethylhept-1-en-3-amine

InChI

InChI=1S/C13H27N/c1-6-8-10-13(12(3)4)14(5)11-9-7-2/h13H,3,6-11H2,1-2,4-5H3

InChI Key

UBGNGNNMBVAYKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)N(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,2-dimethylhept-1-en-3-amine can be achieved through various synthetic routes. One common method involves the alkylation of secondary amines with alkyl halides. For instance, the reaction between N-butylamine and 2-dimethylhept-1-en-3-yl chloride under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,2-dimethylhept-1-en-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-Butyl-N,2-dimethylhept-1-en-3-amine finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N,2-dimethylhept-1-en-3-amine involves its interaction with molecular targets, primarily through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to act as a nucleophile, participating in reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-butyl-N,2-dimethylhept-1-en-3-amine with analogous amines, ammonium salts, and ionic liquids, focusing on synthesis, stability, and functional applications.

Structural and Functional Group Analysis
Compound Key Structural Features Functional Implications
This compound Tertiary amine; C=C bond at C1; branched alkyl chains (butyl, methyl) Potential enamine reactivity (e.g., conjugate addition); moderate basicity; lipophilic
N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide Quaternary ammonium salt; aromatic phenyl group; bromide counterion Phase-transfer catalyst; stabilizes charges in solvent-free reactions
BMIM·PF6 (N-butyl-N′-methylimidazolium hexafluorophosphate) Ionic liquid; imidazolium ring; PF6⁻ counterion Low volatility; biphasic solvent for catalysis; high thermal stability
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide with hydroxyl and tertiary alcohol groups; aromatic ring N,O-bidentate directing group for metal-catalyzed C–H activation

Key Observations :

  • Unlike quaternary ammonium salts (e.g., ), tertiary amines like this compound lack permanent positive charges, reducing their utility as phase-transfer catalysts but enhancing solubility in nonpolar media.

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